molecular formula C13H12ClN3S B2770493 6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049721-16-5

6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2770493
CAS No.: 1049721-16-5
M. Wt: 277.77
InChI Key: OUBIRSYWXJEQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of both thieno and pyrimidine rings in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the following steps:

    Formation of the Thieno Ring: The initial step involves the construction of the thieno ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrimidine Ring Formation: The thieno ring is then fused with a pyrimidine ring. This step often involves the use of formamide or other nitrogen-containing reagents under high-temperature conditions.

    N-Phenyl Substitution:

    Methylation: The methyl group is introduced via alkylation, often using methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thienopyrimidines depending on the reagents used.

Scientific Research Applications

6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving kinases and other regulatory proteins.

    Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interfere with cell proliferation and induce apoptosis in cancer cells.

    Industry: It is explored for use in the development of new pesticides and herbicides due to its bioactivity against various pests.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4-amine: Lacks the N-phenyl and methyl groups, resulting in different biological activity.

    6-methylthieno[2,3-d]pyrimidin-4-amine: Similar structure but without the N-phenyl group, affecting its interaction with biological targets.

    N-phenylthieno[2,3-d]pyrimidin-4-amine: Lacks the methyl group, which can influence its chemical reactivity and biological properties.

Uniqueness

6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to the combined presence of the methyl and N-phenyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S.ClH/c1-9-7-11-12(14-8-15-13(11)17-9)16-10-5-3-2-4-6-10;/h2-8H,1H3,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBIRSYWXJEQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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